Benzothiazole-urea, 40 is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzothiazole moiety linked to a urea group, which enhances its pharmacological properties.
Benzothiazole-urea derivatives have been synthesized and studied extensively due to their potential therapeutic applications. They are often derived from the reaction of benzothiazole derivatives with urea or isocyanates, leading to compounds with significant biological activity, including anti-cancer and anti-inflammatory properties .
Benzothiazole-urea, 40 can be classified as:
The synthesis of Benzothiazole-urea, 40 typically involves several methodologies:
The synthesis typically requires careful control of reaction conditions such as temperature and time. For example, reactions may be conducted at room temperature or elevated temperatures depending on the specific reactants used. The use of catalysts like nickel oxide nanoparticles has been reported to improve yields significantly .
Benzothiazole-urea, 40 can undergo various chemical reactions:
The reactivity of Benzothiazole-urea, 40 is influenced by the electronic properties of substituents on the benzothiazole ring and the steric hindrance around the urea group. This can affect both the yield and selectivity of subsequent reactions .
The mechanism of action for Benzothiazole-urea, 40 involves several pathways depending on its biological target:
Studies have shown that specific substitutions on the benzothiazole ring can enhance inhibitory potency against targeted enzymes, indicating structure-activity relationships that are critical for drug design .
Physical characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .
Benzothiazole-urea, 40 has several scientific uses:
The benzothiazole scaffold emerged as a privileged structure in medicinal chemistry following the discovery of naturally occurring derivatives like the Photinus pyralis luciferase substrate firefly luciferin (a benzothiazole-thiazoline hybrid) in 1947 [1]. The first therapeutic application of benzothiazole-urea hybrids materialized in the 1970s with Frentizole (6-methoxy-2-(phenylureido)benzothiazole), an immunosuppressant developed for rheumatoid arthritis and systemic lupus erythematosus [10]. This compound demonstrated unprecedented dual functionality: immunosuppression coupled with antiviral activity against herpes simplex and influenza viruses in murine models [10]. Parallel agrochemical development yielded Bentaluron (wood preservative) and Bethabenthiazuron (herbicide), highlighting the scaffold’s versatility [10].
The 2000s witnessed a strategic shift toward targeted hybrid design. Investigations into Alzheimer’s disease pathogenesis identified amyloid-binding alcohol dehydrogenase (ABAD) as a critical mediator of amyloid-β (Aβ) neurotoxicity. Structural optimization of Frentizole produced benzothiazole-urea derivatives with 30-fold enhanced ABAD inhibitory potency, establishing the pharmacophore’s relevance in neurodegenerative disorders [8]. Concurrently, oncology-focused research yielded N-(4-methylbenzothiazol-2-yl)-N’-(4-methylbenzenesulfonyl)urea, exhibiting nanomolar growth inhibition (GI~50~ = 1.7–28.7 μM) across diverse cancer cell lines, including NSCLC (EKVX) and prostate cancer (PC-3) [1].
Table 1: Key Historical Milestones in Benzothiazole-Urea Hybrid Development
Year Range | Representative Compound | Therapeutic Area | Key Advancement |
---|---|---|---|
1970s | Frentizole | Autoimmunity | First clinical immunosuppressant with antiviral activity |
1980s–1990s | Bethabenthiazuron | Agrochemicals | Herbicidal application in winter crops |
2000s | ABAD Inhibitor Series | Neurodegeneration | 30-fold potency increase vs. Frentizole in Aβ binding blockade |
2010–Present | Anti-MRSA Hybrids (e.g., 8l) | Anti-infectives | Potent biofilm disruption (MIC ≤ 0.39 μM) |
Benzothiazole-urea hybrids combat multidrug resistance through synergistic multi-target actions. The benzothiazole moiety disrupts microbial membrane integrity via hydrophobic interactions with lipid bilayers, facilitating intracellular accumulation of antimicrobial agents [5]. Concurrently, the urea linker enables hydrogen bonding with bacterial autolysins (e.g., AtlA in S. aureus), suppressing peptidoglycan hydrolase activity essential for cell division and biofilm maturation [5]. This dual mechanism circumvents efflux-pump-mediated resistance by overwhelming bacterial defense systems.
Against methicillin-resistant Staphylococcus aureus (MRSA), hybrid 8l (MIC = 0.39 μM) achieves 100-fold greater potency than standard β-lactams by simultaneously permeabilizing membranes and eradicating preformed biofilms, as confirmed by crystal violet assays [2] [5]. Similarly, compound 5f inhibits DNA gyrase while suppressing the cGAS/STING/NF-κB pathway, reducing inflammation in infected wounds without inducing bacterial resistance after 20 serial passages [5]. In mycobacterial infections, quinoline-urea-benzothiazole hybrids like 6u (MIC~90~ = 0.968 μM) target biotin synthesis and decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), overcoming resistance to bedaquiline and isoniazid [7].
Table 2: Resistance-Overcoming Mechanisms of Key Benzothiazole-Urea Hybrids
Hybrid Compound | Resistance Challenge | Primary Hybridization Strategy | Efficacy Metric |
---|---|---|---|
8l | MRSA biofilms | Membrane disruption + Autolysin inhibition | >99% biofilm eradication at 2× MIC |
5f | MRSA persistence | DNA gyrase inhibition + Anti-inflammatory action | No resistance after 20 passages |
6u (antitubercular) | MDR/XDR-TB | Biotin synthase + DprE1 inhibition | MIC~90~ 0.968 μM vs. H37Rv |
Computational-driven optimization underpins modern benzothiazole-urea design. Quantitative structure-activity relationship (QSAR) models identified electron-withdrawing substituents (e.g., CF~3~, NO~2~) at the benzothiazole C6-position and para-substituted aryl ureas as critical for target affinity. For ABAD inhibitors, 2D-QSAR descriptors (SlogP, polar surface area) correlate with blood-brain barrier penetration, while CoMFA models optimize steric and electrostatic complementarity to the ABAD-Aβ interface [8]. Molecular docking revealed urea carbonyl H-bonding with Arg~266~ and Thr~268~ residues stabilizes the hybrid-enzyme complex [8].
Synthetic routes exploit chemoselective coupling strategies:
Substituent effects follow defined SAR:
Table 3: Impact of Substituent Modifications on Hybrid Efficacy
Modification Site | Optimal Group | Biological Effect | Potency Enhancement |
---|---|---|---|
Benzothiazole C6 | CF~3~ | Increased lipophilicity/membrane penetration | 128-fold vs. unsubstituted vs. MRSA |
Urea aryl para-position | CF~3~, CN | Enhanced H-bond acceptor strength | MIC 0.0975 μM (SA/MRSA) |
Urea N~3~ | Morpholine | Solubility and target engagement balance | IC~50~ 8.2 μM (MCF-7) |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7